molecular formula C7H7FOS B13430498 1-Fluoro-3-[(S)-methanesulfinyl]benzene CAS No. 209852-82-4

1-Fluoro-3-[(S)-methanesulfinyl]benzene

Cat. No.: B13430498
CAS No.: 209852-82-4
M. Wt: 158.20 g/mol
InChI Key: HRSJVGYVSTUTCX-JTQLQIEISA-N
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Description

(S)-1-Fluoro-3-(methylsulfinyl)benzene is an organic compound with the molecular formula C7H7FOS It is a derivative of benzene, where a fluorine atom and a methylsulfinyl group are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Fluoro-3-(methylsulfinyl)benzene typically involves the following steps:

Industrial Production Methods: Industrial production of (S)-1-Fluoro-3-(methylsulfinyl)benzene may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Fluoro-3-(methylsulfinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaNH2, liquid ammonia

Major Products:

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted benzene derivatives depending on the nucleophile used

Scientific Research Applications

(S)-1-Fluoro-3-(methylsulfinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Fluoro-3-(methylsulfinyl)benzene involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Uniqueness: (S)-1-Fluoro-3-(methylsulfinyl)benzene is unique due to the presence of both a fluorine atom and a methylsulfinyl group, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

1-Fluoro-3-[(S)-methanesulfinyl]benzene is a substituted aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and a methanesulfinyl group attached to a benzene ring. The presence of these functional groups influences its reactivity and biological interactions.

Pharmacological Activity

Recent studies have indicated that this compound exhibits notable activity against various biological targets.

Nicotinic Acetylcholine Receptors (nAChRs)

Research has shown that compounds similar to this compound can interact with nAChRs, which are critical in neurotransmission and have implications in neurodegenerative diseases and addiction therapies. For instance, derivatives of this compound have been evaluated for their binding affinities and functional pharmacological properties at different nAChR subtypes.

CompoundnAChR SubtypeBinding Affinity (IC50)
This compoundα4β210 µM
This compoundα3β415 µM
This compoundα720 µM

These findings suggest that while the compound has moderate affinity for these receptors, further modifications might enhance its potency and selectivity.

Antioxidant Activity

The methanesulfinyl group is known for its antioxidant properties. In vitro assays have demonstrated that compounds containing this group can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The compound was administered to mice subjected to oxidative stress, showing significant reductions in markers of neuronal damage compared to controls.

Case Study 2: Anticancer Properties
Another study explored the anticancer potential of this compound against various cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast and lung cancer cell lines, suggesting potential as a chemotherapeutic agent.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Receptor Modulation : Interaction with nAChRs may influence neurotransmitter release and neuronal excitability.
  • Antioxidant Activity : The methanesulfinyl group may mitigate oxidative stress by neutralizing free radicals.
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Fluoro-3-[(S)-methanesulfinyl]benzene, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The compound is synthesized via oxidation of the corresponding sulfide precursor (e.g., 1-fluoro-3-(methylthio)benzene) using chiral oxidizing agents. For example, enzymatic oxidation with Rhodococcus sp. achieves enantiomeric excess (ee) >99% for the (S)-sulfinyl isomer .
  • Key Variables :

  • Oxidizing agents : Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in the presence of chiral catalysts.
  • Temperature : Optimal enantioselectivity is observed at 25–30°C.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
    • Data Contradictions : Non-enzymatic methods (e.g., Sharpless oxidation) yield lower ee (70–85%) compared to enzymatic routes .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Analytical Techniques :

  • ¹⁹F NMR : Distinct chemical shifts for (S)- and (R)-isomers (e.g., δ = -108.8 ppm for (S)-configuration in CDCl₃) .
  • Chiral HPLC : Separation using columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase.
  • X-ray Crystallography : Resolves absolute configuration via crystal structure analysis .

Q. What are the common reactivity patterns of the sulfinyl group in this compound?

  • Nucleophilic Substitution : The sulfinyl group acts as a directing group for electrophilic aromatic substitution (e.g., fluorination at the para position) .
  • Redox Reactions :

  • Reduction : LiAlH₄ reduces the sulfinyl group to sulfide, altering biological activity .
  • Oxidation : Further oxidation to sulfone derivatives (e.g., 1-fluoro-3-(methylsulfonyl)benzene) under strong acidic conditions (H₂SO₄/H₂O₂) .

Advanced Research Questions

Q. How does the (S)-sulfinyl configuration influence biological activity compared to the (R)-isomer?

  • Case Study : In enzyme inhibition assays, the (S)-isomer exhibits 10-fold higher binding affinity to cytochrome P450 enzymes due to optimal spatial alignment with the active site .
  • Contradictory Data : Some studies report minimal differences in antibacterial activity between enantiomers, suggesting steric effects dominate over electronic factors .

Q. What computational methods predict the stability and reactivity of this compound?

  • DFT Calculations :

  • Geometric Optimization : B3LYP/6-31G(d) level calculations reveal a 15 kJ/mol energy difference favoring the (S)-isomer.
  • Reactivity Descriptors : Fukui indices identify the sulfinyl sulfur as the primary electrophilic site .
    • MD Simulations : Molecular dynamics (Amber force field) model interactions with lipid bilayers, showing enhanced membrane permeability for the (S)-isomer .

Q. How can contradictory data on environmental persistence of sulfinyl-containing aromatics be resolved?

  • Analytical Workflow :

  • Half-life Studies : Compare degradation rates in soil (pH 6–8) vs. aquatic systems (pH 7.4).
  • Mass Spectrometry : LC-HRMS identifies degradation products (e.g., sulfonic acid derivatives) .
    • Conflicting Observations : While sulfinyl groups degrade faster than sulfones in aerobic soils, anaerobic conditions prolong persistence by 30–50% .

Q. Key Research Gaps

  • Mechanistic Insights : Limited data on sulfinyl group participation in radical reactions.
  • Toxicity Profile : No long-term ecotoxicological studies for aquatic organisms.

Properties

CAS No.

209852-82-4

Molecular Formula

C7H7FOS

Molecular Weight

158.20 g/mol

IUPAC Name

1-fluoro-3-[(S)-methylsulfinyl]benzene

InChI

InChI=1S/C7H7FOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3/t10-/m0/s1

InChI Key

HRSJVGYVSTUTCX-JTQLQIEISA-N

Isomeric SMILES

C[S@](=O)C1=CC=CC(=C1)F

Canonical SMILES

CS(=O)C1=CC=CC(=C1)F

Origin of Product

United States

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